molecular formula C12H16BrN B8519890 4-(2-Bromobenzyl)piperidine

4-(2-Bromobenzyl)piperidine

Cat. No.: B8519890
M. Wt: 254.17 g/mol
InChI Key: JCWWELAWBOVKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromobenzyl)piperidine is a useful research compound. Its molecular formula is C12H16BrN and its molecular weight is 254.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

4-[(2-bromophenyl)methyl]piperidine

InChI

InChI=1S/C12H16BrN/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2

InChI Key

JCWWELAWBOVKBK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CC=CC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(tert-butoxycarbonyl)-4-[(2-bromophenyl)methylene]-piperidine (XI, 8 g, 22.7 mmole) in ethyl acetate (75 ml) and ethanol (75 ml) was shaken with PtO2 (0.75 g) and hydrogen (60 psi) for 15 min. Two further batches of 1-(tert-butoxycarbonyl)-4-[(2-bromophenyl)-methylene]-piperidine (8 g each, 24 g total) were similarly reduced and the mixtures were filtered. The filtrates were combined and concentrated in vacuo. The residue (X) was dissolved in dioxane (200 ml) and 3N HCl (100 ml) and stirred for 18 hr. The solution was concentrated in vacuo and the residue was made basic with 50% sodium hydroxide. The mixture was extracted with CH2Cl2. The extracts were dried over Na2SO4 and concentrated in vacuo to give a yellow oil that was purified by short path vacuum distillation to give 4-(2-bromobenzyl)piperidine (VI) as a oil (15 g, 86.6%). The oil converted to the fumarate salt using fumaric acid (6.85 g) in 2-propanol to give 4-(2-bromobenzyl)piperidine fumarate as a white solid (15.8 g, 62.6% overall, mp: 164-165° C.).
Name
1-(tert-butoxycarbonyl)-4-[(2-bromophenyl)methylene]-piperidine
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0.75 g
Type
catalyst
Reaction Step One
Name
1-(tert-butoxycarbonyl)-4-[(2-bromophenyl)-methylene]-piperidine
Quantity
8 g
Type
reactant
Reaction Step Two

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